Methyl 2-[(1R)-6-bromoindan-1-YL]acetate
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Overview
Description
Methyl 2-[(1R)-6-bromoindan-1-YL]acetate is an organic compound with the molecular formula C12H13BrO2 and a molecular weight of 269.13 g/mol . It is a derivative of indan, a bicyclic hydrocarbon, and features a bromine atom at the 6-position of the indan ring. This compound is used in various chemical and pharmaceutical applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(1R)-6-bromoindan-1-YL]acetate typically involves the esterification of 6-bromoindan-1-acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1R)-6-bromoindan-1-YL]acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of substituted indan derivatives.
Reduction: Formation of 6-bromoindan-1-ylmethanol.
Oxidation: Formation of 6-bromoindan-1-acetic acid.
Scientific Research Applications
Methyl 2-[(1R)-6-bromoindan-1-YL]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-[(1R)-6-bromoindan-1-YL]acetate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and interaction with biological molecules. The compound can undergo metabolic transformations to form active metabolites that exert biological effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(1R)-6-chloroindan-1-YL]acetate
- Methyl 2-[(1R)-6-fluoroindan-1-YL]acetate
- Methyl 2-[(1R)-6-iodoindan-1-YL]acetate
Uniqueness
Methyl 2-[(1R)-6-bromoindan-1-YL]acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .
Properties
Molecular Formula |
C12H13BrO2 |
---|---|
Molecular Weight |
269.13 g/mol |
IUPAC Name |
methyl 2-[(1R)-6-bromo-2,3-dihydro-1H-inden-1-yl]acetate |
InChI |
InChI=1S/C12H13BrO2/c1-15-12(14)6-9-3-2-8-4-5-10(13)7-11(8)9/h4-5,7,9H,2-3,6H2,1H3/t9-/m1/s1 |
InChI Key |
GQPHMSGOJSRIHV-SECBINFHSA-N |
Isomeric SMILES |
COC(=O)C[C@H]1CCC2=C1C=C(C=C2)Br |
Canonical SMILES |
COC(=O)CC1CCC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
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